Flunamine

概要

準備方法

フルナミンの調製には、いくつかのステップが含まれます。

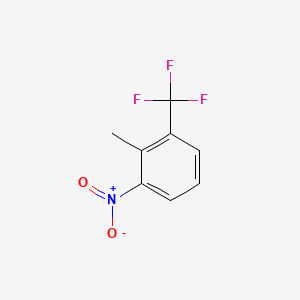

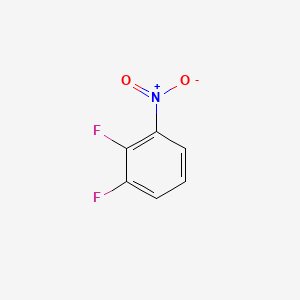

リチウム化: 1,3,5-トリフルオロベンゼンが原料として使用され、-50℃〜-110℃の温度で、好ましくはテトラヒドロフラン (THF) を溶媒としてリチウム化されます。

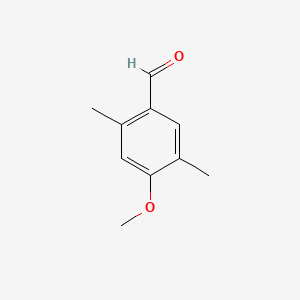

ホルミル化: リチウム化された中間体は次に、ジメチルホルムアミド (DMF) と反応させて、2,4,6-トリフルオロベンズアルデヒドを生成します。

還元: ベンズアルデヒドは、水素化ホウ素カリウムを使用して還元され、2,4,6-トリフルオロベンジルアルコールが生成されます。

塩素化: 次に、ベンジルアルコールは塩化チオニルを使用して塩素化され、2,4,6-トリフルオロベンジルクロリドが生成されます。

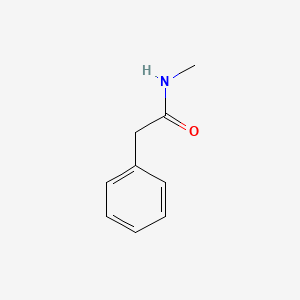

アミノ化: 最後に、ベンジルクロリドは、エタノール系でヘキサメチレンテトラミンと反応させて、最終生成物であるフルナミンが得られます

化学反応の分析

フルナミンは、以下を含むさまざまな化学反応を起こします。

酸化: フルナミンは酸化されて、対応する酸化物を生成できます。

還元: アミンまたはアルコールを生成するために還元できます。

置換: フルナミンは求核置換反応を受けることができ、ハロゲン原子は他の求核剤によって置換されます。

加水分解: 酸性または塩基性条件下で加水分解されて、対応する酸またはアルコールを生成できます。

これらの反応で使用される一般的な試薬には、還元に使用される水素化ホウ素カリウム、塩素化に使用される塩化チオニル、置換反応に使用されるさまざまな求核剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

フルナミンは、幅広い科学研究への応用があります。

化学: カルシウムチャネルブロッカーとその細胞成分との相互作用を調べるためのモデル化合物として使用されます。

生物学: フルナミンは、細胞増殖やアポトーシスを含む細胞プロセスに対するカルシウム流入ブロッカーの影響を調べるために使用されます。

医学: 片頭痛、めまい、てんかんの治療における有効性を調査する臨床研究で使用されます。

科学的研究の応用

Flunamine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of calcium channel blockers and their interactions with cellular components.

Biology: this compound is used to study the effects of calcium entry blockers on cellular processes, including cell proliferation and apoptosis.

Medicine: It is used in clinical research to investigate its efficacy in treating migraines, vertigo, and epilepsy.

Industry: This compound is used in the pharmaceutical industry for the development of new calcium channel blockers and related compounds .

作用機序

フルナミンは、細胞へのカルシウム流入を選択的に阻害することで作用を発揮します。それはカルモジュリン(カルシウム結合タンパク質)に結合し、心筋と血管の膜孔を通る細胞外からのカルシウム流入を阻害します。 この阻害は細胞内カルシウム濃度を低下させ、冠動脈と全身動脈の拡張、心筋への酸素供給の増加、末梢血管抵抗の低下、全身血圧の低下につながります .

類似化合物との比較

フルナミンは、その選択的なカルシウム流入阻害特性と追加のヒスタミンH1阻害作用により、カルシウムチャネルブロッカーの中で独特です。類似の化合物には以下が含まれます。

ベラパミル: 電位依存性カルシウムチャネルに対して高い親和性を示すカルシウムチャネルブロッカー。

ジルチアゼム: 異なる薬物動態的特性を持つ別のカルシウムチャネルブロッカー。

ニフェジピン: 異なる作用機序を持つジヒドロピリジン系カルシウムチャネルブロッカー。

これらの化合物と比較して、フルナミンは電位依存性カルシウムチャネルに対する親和性が低く、カルモジュリン拮抗作用を含む細胞内機構を通じて作用する可能性があります .

特性

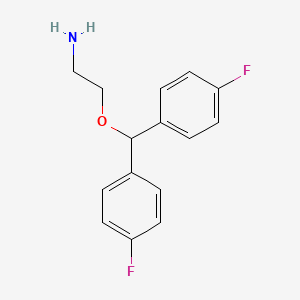

IUPAC Name |

2-[bis(4-fluorophenyl)methoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEDRGWUDRUNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198416 | |

| Record name | Flunamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50366-32-0 | |

| Record name | Flunamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050366320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ1GXE233H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Flunamine in the context of the research paper?

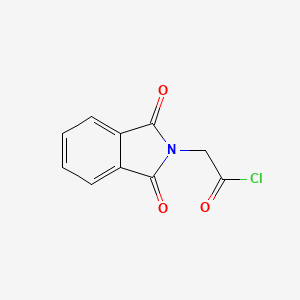

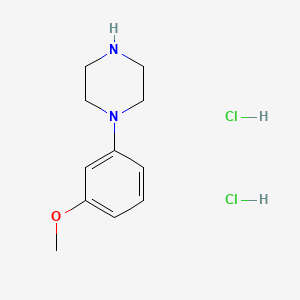

A1: The research paper focuses on a novel method for synthesizing a crucial intermediate for Pimavanserin, a medication used to treat hallucinations and delusions associated with Parkinson’s disease. This compound, specifically 4-Flunamine, acts as a starting material in this synthesis. It undergoes a reductive amination reaction with either N-Methyl-4-piperidone or 1-Methyl-4-piperidylamine, utilizing hydrogen as a reducing agent in the presence of a specialized cobalt catalyst. This reaction yields 4-(4-Fluorobenzylamino)-1-methylpiperidine, the desired Pimavanserin intermediate [].

Q2: Can you elaborate on the catalytic process using this compound as described in the research?

A2: The research highlights the development of a cost-effective and efficient cobalt catalyst, immobilized on a carbon-nitrogen material, for the synthesis of the Pimavanserin intermediate. This catalyst exhibits high activity and selectivity in the reductive amination of this compound with the appropriate piperidine derivative. The reaction is carried out at a specific temperature and pressure, optimized for optimal yield and purity of the desired intermediate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)

![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)